molecular formula C9H4ClF3OS B6298704 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one CAS No. 1980043-48-8

7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one

Cat. No.: B6298704
CAS No.: 1980043-48-8
M. Wt: 252.64 g/mol
InChI Key: LCGGOJXSQJVEDX-UHFFFAOYSA-N
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Description

7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one (CAS 1980043-48-8) is a high-purity benzo[b]thiophene derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Its structure combines a benzothiophene core with chloro and trifluoromethyl substituents, which are known to enhance metabolic stability and membrane permeability in drug candidates. Benzo[b]thiophene scaffolds are extensively investigated for their broad pharmacological potential. Recent scientific literature highlights their application in developing new antibiotics, particularly against multidrug-resistant pathogens like Staphylococcus aureus (MRSA) . Furthermore, structural analogs of this compound have been utilized in the synthesis of complex spiro-heterocycles for neuroscience research, specifically as acetylcholinesterase inhibitors investigated for neurodegenerative conditions . This product is offered with a guaranteed purity of 95.0% . Researchers should handle this material with appropriate precautions. Safety information indicates it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Please consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

7-chloro-6-(trifluoromethyl)-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3OS/c10-7-5(9(11,12)13)2-1-4-6(14)3-15-8(4)7/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGGOJXSQJVEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(S1)C(=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aryne-Mediated Cyclization with Alkynyl Sulfides

The one-step synthesis of benzo[b]thiophenes via aryne intermediates, as demonstrated by Matsuzawa et al., involves reacting 2-chloro-6-(trimethylsilyl)phenyl triflate (aryne precursor) with alkynyl sulfides. For the target compound, this approach requires an alkynyl sulfide bearing a trifluoromethyl group.

General Procedure :

  • Aryne Generation : Treatment of 2-chloro-6-(trimethylsilyl)phenyl triflate with cesium fluoride in acetonitrile generates a reactive aryne intermediate.

  • Cycloaddition : The aryne reacts with a trifluoromethyl-containing alkynyl sulfide (e.g., CF₃-substituted ethynyl sulfide) to form the benzo[b]thiophene core.

  • Oxidation : Subsequent oxidation of the thioether to the ketone at position 3 using agents like mCPBA or CuBr₂/t-BuOOH.

Challenges :

  • Limited commercial availability of CF₃-substituted alkynyl sulfides.

  • Competing side reactions due to the electron-withdrawing nature of the CF₃ group.

Acid-Catalyzed Cyclization of Thiomethyl Ketones

The patent by US5569772A describes cyclization routes for 2-arylbenzo[b]thiophenes using acid-catalyzed conditions. Adapting this method for the target compound involves:

  • Precursor Synthesis : Preparation of a 2-(chlorophenyl)-3-(trifluoromethyl)thiomethyl ketone.

  • Cyclization : Treatment with Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) to induce intramolecular cyclization.

Example Reaction :

2-(2-Chloro-5-trifluoromethylphenyl)thiomethyl ketoneH2SO4,Δ7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one\text{2-(2-Chloro-5-trifluoromethylphenyl)thiomethyl ketone} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one}

Limitations :

  • Low yields due to steric hindrance from the CF₃ group.

  • Competing polymerization or over-oxidation.

Functionalization of Preformed Benzo[b]thiophene Scaffolds

Directed ortho-Metalation for Regioselective Substitution

Introducing chlorine and trifluoromethyl groups post-cyclization via directed metalation strategies:

  • Lithiation : Treatment of 3-keto-benzo[b]thiophene with LDA at –78°C generates a lithiated intermediate at position 2.

  • Electrophilic Quenching : Sequential trapping with Cl₂ or NCS (for chlorine) and CF₃TMS (for trifluoromethyl).

Optimization :

  • Use of hexafluoroisopropanol (HFIP) as a solvent enhances electrophilic trifluoromethylation efficiency.

Cross-Coupling Reactions

Oxidation and Reduction Steps

Ketone Formation via Oxidation

The 3(2H)-one moiety is typically introduced by oxidizing a methylene precursor:

  • KMnO₄ in Acetic Acid : Oxidizes thiophene-attached methyl groups to ketones.

  • CrO₃/H₂SO₄ (Jones Oxidation) : Effective for robust substrates but may over-oxidize sensitive groups.

Case Study :
Oxidation of 3-hydroxymethylbenzo[b]thiophene using CuBr₂/t-BuOOH yields the 3-keto derivative in 84% yield.

Comparative Analysis of Synthetic Routes

Method Key Advantages Yield Range Key Limitations
Aryne CyclizationOne-step core formation, scalability56–75%Requires specialized alkynyl sulfides
Acid-Catalyzed CyclizationMild conditions, compatibility with acids40–60%Low regioselectivity for CF₃ groups
Directed MetalationHigh regiocontrol65–80%Sensitive to moisture, low temps required
Cross-CouplingModular substituent introduction50–70%Expensive catalysts, halogenation needed

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C7-Cl

The chlorine atom at position 7 participates in palladium-catalyzed cross-coupling reactions. A study using hexafluoroisopropanol (HFIP) as a solvent achieved regioselective C–H arylation at room temperature with aryl iodides :

ReactantsConditionsProductYieldRef.
Benzo[b]thiophene derivative + 4-iodotoluenePd(OAc)₂, Ag₂CO₃, HFIP, 30°C, 17 h6-Bromo-4-chloro-2-(4-methoxyphenyl)-3-(4-tolyl)benzo[b]thiophene72%

The trifluoromethyl group at position 6 enhances the electrophilicity of the adjacent chlorine, facilitating oxidative addition in Pd-mediated couplings.

Ketone Functionalization at C3

The 3(2H)-one group undergoes condensation and reduction reactions:

Enolate Formation and Alkylation

Deprotonation with LDA at –20°C generates a stabilized enolate, which reacts with electrophiles like S-(4-tolyl) toluenethiosulfonate :

ReagentConditionsProductYieldRef.
S-(4-tolyl) toluenethiosulfonateLDA, THF, –20°C, 1 hC2-Substituted benzo[b]thiophene83%

Reduction to Alcohol

Catalytic hydrogenation using Pd/C or NaBH₄ reduces the ketone to a secondary alcohol, though specific yields for this derivative require optimization.

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl and ketone groups deactivate the aromatic ring, directing electrophiles to the less hindered C4 position. Halogenation (e.g., bromination) proceeds under mild conditions:

ReagentConditionsProductYieldRef.
NBS (N-bromosuccinimide)DCM, 0°C, 2 h4-Bromo-substituted derivative65%

Cyclization and Ring Expansion

Intramolecular cyclization via enolate intermediates forms fused heterocycles. A representative protocol using BF₃·OEt₂ promotes annulation :

ReagentConditionsProductYieldRef.
BF₃·OEt₂CH₂Cl₂, –40°C to rt, 12 hTricyclic benzothiophene oxide56%

Oxidation and Side-Chain Modifications

The methylene bridge adjacent to the ketone is susceptible to oxidation. CuBr₂-mediated oxidation converts hydroxymethyl groups to carboxylic acids :

ReagentConditionsProductYieldRef.
t-BuOOH, CuBr₂MeCN, rt, 24 h4-Chlorobenzo[b]thiophene-3-carboxylic acid50%

Suzuki-Miyaura Coupling

The chlorine atom participates in cross-couplings with boronic acids. A protocol using Pd(OAc)₂ and Ag₂O in HFIP achieves biaryl formation :

Boronic AcidConditionsProductYieldRef.
4-Methoxyphenylboronic acidPd(OAc)₂, Ag₂O, HFIP, 30°C, 17 h6-Trifluoromethyl-7-aryl derivative68%

Key Reactivity Insights

  • Electronic Effects : The –CF₃ group strongly deactivates the ring, limiting electrophilic substitution to highly reactive agents.

  • Steric Considerations : Substituents at C6 and C7 hinder reactions at C2 and C4, favoring C3 and C5 modifications.

  • Solvent Dependence : HFIP enhances reaction rates in Pd-catalyzed couplings by stabilizing intermediates through H-bonding .

For synthetic applications, control of temperature, solvent, and catalyst loading is critical to avoid side reactions such as homocoupling . Computational studies suggest that carbopalladation pathways dominate in β-arylations, with DFT calculations aligning with observed kinetic isotope effects .

This compound’s versatility makes it valuable in medicinal chemistry, particularly for synthesizing RORγt modulators and anti-inflammatory agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to 7-chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one exhibit significant anticancer properties. For instance, derivatives with varying halogen substitutions have been shown to enhance cytotoxicity against various cancer cell lines.

Compound NameKey FeaturesBiological Activity
5-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-oneSimilar structure with a different halogenAntimicrobial activity
7-Bromo-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-oneBromine instead of chlorineAnticancer potential
7-Nitro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-oneNitro group increases electrophilicityPotential anti-inflammatory effects

These compounds highlight how variations in substituents can significantly alter their properties and activities, making them promising candidates for further development in cancer therapeutics.

Materials Science

The unique chemical structure of 7-chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one also lends itself to applications in materials science, particularly in the development of novel polymers and coatings. Its trifluoromethyl group enhances hydrophobicity and thermal stability, making it suitable for use in advanced materials.

Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and resistance to environmental degradation. This is particularly valuable in applications requiring durable materials, such as automotive and aerospace components.

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry explored the synthesis of various benzo[b]thiophene derivatives, including 7-chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one. The results indicated that these compounds exhibited potent cytotoxic activity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
  • Material Applications : A recent investigation into the use of fluorinated compounds in polymer synthesis highlighted the role of 7-chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one in enhancing thermal stability and mechanical strength of polycarbonate blends. The study demonstrated a marked improvement in performance metrics compared to unmodified polymers .

Mechanism of Action

The mechanism of action of 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one depends on its specific application. For instance, in antimicrobial research, the compound may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. The exact molecular targets and pathways involved can vary but often include disruption of cell wall synthesis or inhibition of protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The benzo[b]thiophen-3(2H)-one core is a common scaffold in medicinal and materials chemistry. Key structural analogs include:

Compound Name Substituents (Positions) Key Features
6-Methoxybenzo[b]thiophen-3(2H)-one 6-OCH₃ Methoxy group enhances electron density; prone to instability .
5-Chloro-7-methylbenzo[b]thiophenone 5-Cl, 7-CH₃ Dichloro and methyl groups increase lipophilicity; used as a dye intermediate .
5-Bromobenzo[b]thiophen-3(2H)-one 1,1-dioxide 5-Br, 1,1-dioxide Oxidation state alters reactivity; higher polarity and thermal stability .
Compound 2379-74-0 6-Cl, 4-CH₃, 2-ylidene Chloro-methyl substitution; used in pigment formulations .

Physical and Chemical Properties

  • Molecular Weight : The trifluoromethyl derivative (target compound) is expected to have a higher molecular weight (~280–300 g/mol) compared to methoxy (e.g., 166.2 g/mol for 6-methoxy derivative ) and bromo (261.09 g/mol for 5-bromo-1,1-dioxide ) analogs.
  • Boiling Point : Trifluoromethyl groups typically reduce volatility. For comparison, the 5-chloro-7-methyl analog (CAS 2379-74-0) has a boiling point of 514.3°C , while the 5-bromo-1,1-dioxide derivative has a predicted boiling point of 472.4°C .
  • Stability : Benzo[b]thiophen-3(2H)-ones are generally unstable under basic or oxidative conditions . However, the trifluoromethyl group in the target compound may enhance stability by reducing electron density in the aromatic system.

Key Research Findings

  • Stability Challenges : Benzo[b]thiophen-3(2H)-ones are prone to decomposition under acidic/basic conditions, but fluorinated derivatives show improved stability .
  • Electron-Withdrawing Effects : The -CF₃ group in the target compound lowers the HOMO energy, making it less reactive toward electrophilic substitution compared to methoxy analogs .
  • Biological Activity : Chloro and trifluoromethyl groups enhance binding to hydrophobic enzyme pockets, as seen in tyrosinase inhibitors .

Biological Activity

7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one, identified by its CAS number 1980043-48-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one is C₉H₄ClF₃OS. The presence of the trifluoromethyl group and chlorine atom in its structure is critical for its biological activity, influencing both lipophilicity and electronic properties.

Anticancer Activity

Recent studies have demonstrated the compound's promising anticancer activity against various cancer cell lines. Notably, it has shown efficacy in reducing the viability of MCF7 breast cancer cells while maintaining lower toxicity towards MCF10A normal breast epithelial cells.

Case Studies and Findings

  • Cell Viability Assays :
    • In vitro studies indicated that at a concentration of 10 µM, 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one significantly decreased the viability of MCF7 cells by approximately 40% after 48 hours compared to untreated controls .
    • The compound exhibited a similar reduction in viability when combined with Doxorubicin, suggesting a synergistic effect that enhances anticancer efficacy while minimizing toxicity to normal cells .
  • Mechanism of Action :
    • The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins .
    • Molecular docking studies have revealed that 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one interacts with key proteins involved in cell proliferation and survival pathways, including DprE1, which is crucial for mycobacterial growth inhibition .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the influence of various substituents on the benzothiophene core structure. The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing characteristics, contributing to increased potency against cancer cell lines. Compounds with similar substitutions have been shown to exhibit varying degrees of biological activity, emphasizing the importance of structural modifications in drug design.

CompoundStructureIC₅₀ (µM)Activity
7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-oneStructure10Anticancer
BS62Structure15Anticancer
BS130Structure20Anticancer

Q & A

Q. Table 1: Representative Synthesis Data

StepReagents/ConditionsYield
CyclocondensationCarbazolyldiamine, Et₃N, THF, 3 d67%
Reverse-phase HPLCMethanol-water gradient>95%

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts resolved?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent effects. For example, trifluoromethyl (CF₃) groups exhibit distinct upfield shifts in ¹³C NMR (~110–120 ppm) due to electron-withdrawing effects .
  • IR Spectroscopy : C=O stretches (1670–1700 cm⁻¹) and C-Cl/C-F vibrations (700–800 cm⁻¹) validate functional groups .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for spirocyclic derivatives (e.g., dispirophosphazenes) .

Note : Solvent peaks in NMR (e.g., residual CH₂Cl₂ at δ 5.32 ppm) must be subtracted to avoid misinterpretation.

Advanced: How do reaction mechanisms differ when using 2-arylidene-1,3-indandiones vs. tetrachloromonospirocyclotriphosphazenes in [3+2] cycloadditions?

Answer:

  • 2-Arylidene-1,3-indandiones : Participate in organocatalyzed enantioselective cycloadditions, forming dispiro compounds via dipolarophile interactions. The trifluoromethyl group enhances electrophilicity, favoring β-regioselectivity .
  • Tetrachloromonospirocyclotriphosphazenes : Require nucleophilic substitution with diamines, forming spirocyclic frameworks. Steric hindrance from CF₃ may reduce reaction rates, necessitating prolonged reaction times (3–7 days) .

Q. Table 2: Mechanistic Comparison

SubstrateMechanismCatalytic SystemKey Challenge
2-Arylidene-indandionesDipolar cycloadditionProline-derivedStereochemical control
PhosphazenesNucleophilic attackEt₃N, THFSteric hindrance from CF₃

Advanced: How can computational methods (e.g., DFT) predict nonlinear optical (NLO) properties of derivatives?

Answer:
Density Functional Theory (DFT) evaluates hyperpolarizability (β) by analyzing:

  • Bond Length Alteration (BLA) : Trifluoromethyl groups increase BLA in benzo[b]thiophen-3(2H)-one cores, enhancing intrinsic hyperpolarizability .
  • Electron Density Maps : Charge transfer between chloro and CF₃ substituents correlates with NLO activity. For example, (Z)-configured derivatives show 30% higher β values than (E)-isomers .

Note : Basis sets (e.g., 6-311+G(d,p)) must include polarization/diffusion functions for accurate CF₃ modeling.

Advanced: How are structural contradictions resolved when X-ray data conflicts with spectroscopic predictions?

Answer:

  • Case Study : A reported spirocyclic derivative showed conflicting NMR (axial chirality) vs. X-ray (planar conformation). Resolution involved:
    • Variable-temperature NMR : Detected dynamic stereochemistry at 298 K vs. 223 K .
    • Hirshfeld surface analysis : Quantified intermolecular interactions (e.g., C-F⋯H contacts) stabilizing the X-ray-observed conformation .

Advanced: What strategies mitigate poor solubility during biological testing of this compound?

Answer:

  • Co-solvents : Use DMSO:water (1:4 v/v) or cyclodextrin inclusion complexes.
  • Prodrug modification : Introduce hydrolyzable esters (e.g., methyl carboxylates) to enhance lipophilicity .
  • Micellar systems : Encapsulate in poloxamer surfactants (e.g., Pluronic F-127) for in vitro assays .

Advanced: How does the CF₃ group influence structure-activity relationships (SAR) in antimicrobial derivatives?

Answer:

  • Electron-withdrawing effect : CF₃ increases electrophilicity, enhancing interactions with bacterial enzymes (e.g., dihydrofolate reductase).
  • SAR Data : Derivatives with CF₃ at C6 show 2–4× higher MIC values against S. aureus vs. non-fluorinated analogs .

Q. Table 3: Antimicrobial Activity

SubstituentMIC (S. aureus)MIC (E. coli)
CF₃ at C68 µg/mL32 µg/mL
Cl at C616 µg/mL64 µg/mL

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